molecular formula C12H10ClNO2 B13669727 Ethyl 4-chloroquinoline-8-carboxylate

Ethyl 4-chloroquinoline-8-carboxylate

Cat. No.: B13669727
M. Wt: 235.66 g/mol
InChI Key: TWOWDBXUIZNIGJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-8-carboxylate is a quinoline derivative featuring a chlorine substituent at the 4-position and an ethyl ester group at the 8-position. Quinoline derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic framework and tunable electronic properties.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 4-chloroquinoline-8-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-3-4-8-10(13)6-7-14-11(8)9/h3-7H,2H2,1H3

InChI Key

TWOWDBXUIZNIGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C(C=CN=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroquinoline-8-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst . The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 4-chloroquinoline-8-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 4-chloroquinoline-8-carboxylate with key analogs based on substituents, molecular weight, and properties inferred from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Data Reference
This compound Cl (4), COOEt (8) C₁₂H₁₀ClNO₂ 235.67 g/mol Inferred: Moderate polarity due to ester and Cl groups; likely solid at room temp. -
Mthis compound Cl (4), COOMe (8) C₁₁H₈ClNO₂ 221.64 g/mol Predicted CCS (Ų): [M+H]+ = 142.7; [M+Na]+ = 158.5 (collision cross-section data)
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br (8), Cl (4), F (5), COOEt (3) C₁₂H₈BrClFNO₂ 359.56 g/mol Commercial availability (Parchem); halogen-rich, potential for cross-coupling reactions
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8), COOEt (3) C₁₂H₉ClN₂O₄ 280.67 g/mol CAS 131548-98-6; nitro group may enhance reactivity but reduce stability
Ethyl 3,7-dichloroquinoline-8-carboxylate Cl (3,7), COOEt (8) C₁₂H₉Cl₂NO₂ 270.10 g/mol Tetragonal crystal system (I41/a); C–H···N/π–π interactions stabilize packing
4-Chloro-3-ethylquinoline-8-carbonitrile Cl (4), CN (8), Et (3) C₁₂H₉ClN₂ 216.67 g/mol Cyano group increases electron-withdrawing effects; potential for metal coordination

Reactivity and Functional Group Influence

  • Halogen Substituents: The 4-chloro group in this compound may facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling) similar to bromo/fluoro analogs .
  • Ester vs. Cyano Groups: Ethyl esters (e.g., COOEt at position 8) enhance solubility in organic solvents compared to cyano-substituted derivatives (e.g., 4-chloro-3-ethylquinoline-8-carbonitrile) .
  • Nitro Group Impact: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s nitro group introduces steric hindrance and oxidative sensitivity, limiting stability under harsh conditions .

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